molecular formula C7H8ClNO2 B1280933 4-Aminobenzoic acid hydrochloride CAS No. 22669-27-8

4-Aminobenzoic acid hydrochloride

Cat. No.: B1280933
CAS No.: 22669-27-8
M. Wt: 173.6 g/mol
InChI Key: KBCPMQUSOLSAQO-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid hydrochloride is an organic compound with the chemical formula C7H8ClNO2. It is a derivative of 4-aminobenzoic acid, where the amino group is protonated to form the hydrochloride salt. This compound is a white crystalline solid that is soluble in water. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Target of Action

4-Aminobenzoic acid hydrochloride, also known as para-aminobenzoic acid (PABA), is an essential nutrient for many human pathogens but dispensable for humans . It is a key intermediate in the synthesis of folate by bacteria, plants, and fungi . The primary targets of PABA are the enzymes involved in the synthesis of folate, such as dihydropteroate synthetase .

Mode of Action

PABA interacts with its targets by serving as a substrate for the enzymes involved in the synthesis of folate . It is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs, which are structurally similar to PABA, can interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .

Biochemical Pathways

PABA is an intermediate in the tetrahydrofolate synthesis pathway . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate . Plants produce PABA in their chloroplasts and store it as a glucose ester (pABA-Glc) in their tissues .

Result of Action

The result of PABA’s action is the production of folate, which is essential for the growth and survival of many organisms . In humans, PABA is considered nonessential because the typical human gut microbiome generates PABA on its own .

Action Environment

PABA is a white solid, slightly soluble in water . It is stable under normal temperatures and pressures . It will likely be mobile in the environment due to its water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid hydrochloride can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is produced mainly through the reduction of 4-nitrobenzoic acid due to its efficiency and high yield. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-nitrobenzoic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Oxidation: 4-nitrobenzoic acid.

    Reduction: 4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

4-Aminobenzoic acid hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its enhanced solubility and reactivity due to the presence of the hydrochloride group, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

4-aminobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCPMQUSOLSAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945336
Record name 4-Aminobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22669-27-8
Record name Aminobenzoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022669278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOBENZOIC ACID HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOBENZOIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP470XT8FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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